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molecular formula C11H12ClNO B8351241 4-Chloro-5-n-propyloxyindole

4-Chloro-5-n-propyloxyindole

Cat. No. B8351241
M. Wt: 209.67 g/mol
InChI Key: IPDCIKCKRKESJA-UHFFFAOYSA-N
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Patent
US05571833

Procedure details

Reaction of 2-chloro-3-n-propyloxy-6-nitrotoluene (8.50 g, 37.0 mmol) with dimethylformamide diethyl acetal (6.43 g, 43.7 mmol) and pyrrolidine (3.11 g, 43.7 mmol) in DMF and subsequent workup, as described in 1 (b), followed by treatment with hydrazine hydrate (2×2.7 ml) and Raney nickel (3.9 ml) in THF (70 ml) and methanol (70 ml), gave 4- chloro-5-n-propyloxyindole as an oil (1.37 g).
Name
2-chloro-3-n-propyloxy-6-nitrotoluene
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
3.9 mL
Type
catalyst
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH2:9][CH2:10][CH3:11])=[CH:6][CH:5]=[C:4]([N+:12]([O-])=O)[C:3]=1[CH3:15].[CH2:16](OC(OCC)N(C)C)C.N1CCCC1.O.NN>CN(C=O)C.[Ni].C1COCC1.CO>[Cl:1][C:2]1[C:7]([O:8][CH2:9][CH2:10][CH3:11])=[CH:6][CH:5]=[C:4]2[C:3]=1[CH:15]=[CH:16][NH:12]2 |f:3.4|

Inputs

Step One
Name
2-chloro-3-n-propyloxy-6-nitrotoluene
Quantity
8.5 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1OCCC)[N+](=O)[O-])C
Name
Quantity
6.43 g
Type
reactant
Smiles
C(C)OC(N(C)C)OCC
Name
Quantity
3.11 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
3.9 mL
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CNC2=CC=C1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: CALCULATEDPERCENTYIELD 17.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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